molecular formula C16H21NO4 B2492987 Diethyl 2-[(2,5-dimethylanilino)methylene]malonate CAS No. 103976-09-6

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate

Cat. No.: B2492987
CAS No.: 103976-09-6
M. Wt: 291.347
InChI Key: SAXNLAREMLRWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate is a chemical compound with the molecular formula C16H21NO4. It is widely used in scientific research due to its versatile properties, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 2,5-dimethylaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted malonates.

Scientific Research Applications

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of diethyl 2-[(2,5-dimethylanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    2,5-Dimethylaniline: An aromatic amine used as an intermediate in the synthesis of dyes and pharmaceuticals.

    Ethyl acetoacetate: Another ester used in organic synthesis with similar reactivity.

Uniqueness

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate is unique due to its combination of the malonate ester and the anilino group, providing distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

diethyl 2-[(2,5-dimethylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-9-11(3)7-8-12(14)4/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNLAREMLRWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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